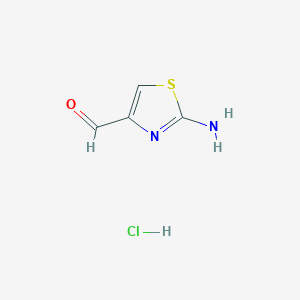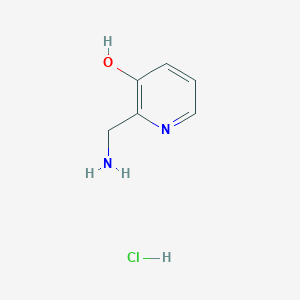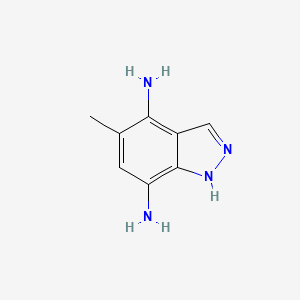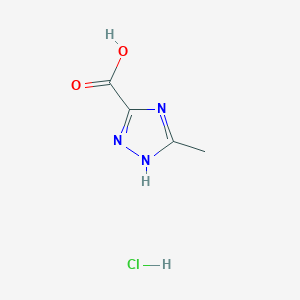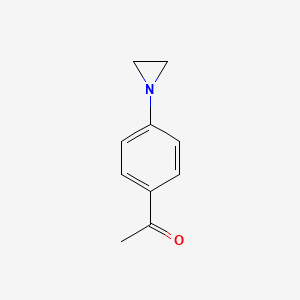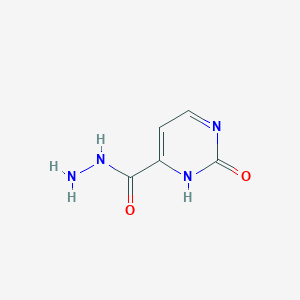
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C₅H₆N₄O₂ It belongs to the class of pyrimidines, which are nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves the reaction of a pyrimidine derivative with hydrazine. For example, the subtitle compound of Step 15A (0.500 g, 3.24 mmol) is dissolved in ethanol (125 mL) and stirred at ambient temperature for 1 hour. Hydrazine monohydrate (0.325 g, 6.49 mmol) is then added, and the reaction mixture is heated at 65°C for 72 hours. The solvent is partially removed under reduced pressure, and the solids are filtered off and washed with ethanol to afford the title product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.
科学的研究の応用
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-Oxo-1,2-dihydropyrimidine-4-carboxamide
- 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid
- 2-Oxo-1,2-dihydropyrimidine-4-carboxylate
Uniqueness
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is unique due to the presence of the hydrazide group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
特性
分子式 |
C5H6N4O2 |
|---|---|
分子量 |
154.13 g/mol |
IUPAC名 |
2-oxo-1H-pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C5H6N4O2/c6-9-4(10)3-1-2-7-5(11)8-3/h1-2H,6H2,(H,9,10)(H,7,8,11) |
InChIキー |
HXROEOIPDHNEQF-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)N=C1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


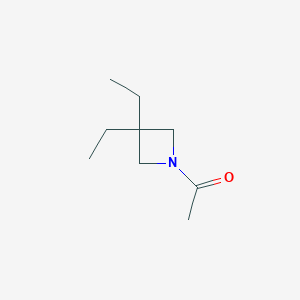
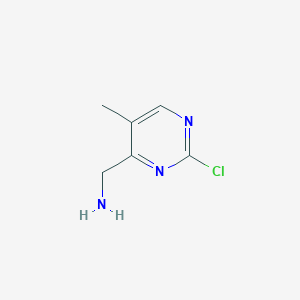
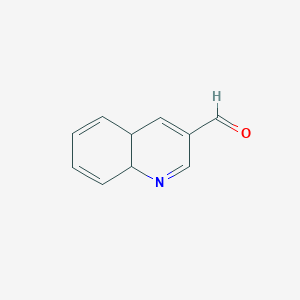
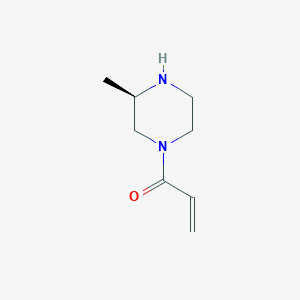
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)

